molecular formula C21H16N2O4 B274034 N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide

N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide

Numéro de catalogue B274034
Poids moléculaire: 360.4 g/mol
Clé InChI: IBSVPOCYNYYTBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA damage repair, and their inhibition has shown promising results in the treatment of cancer.

Mécanisme D'action

BMN-673 inhibits N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide enzymes, which play a crucial role in DNA damage repair. This compound enzymes are activated in response to DNA damage and help to recruit repair proteins to the site of damage. Inhibition of this compound enzymes leads to the accumulation of DNA damage, which can result in cancer cell death. Additionally, this compound inhibition can sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
BMN-673 has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its effects on DNA damage repair, BMN-673 has been shown to induce cell cycle arrest and apoptosis in cancer cells. BMN-673 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of BMN-673 is its high potency and selectivity for N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide enzymes. This allows for lower doses and reduced toxicity compared to other this compound inhibitors. However, BMN-673 has a short half-life, which can limit its effectiveness in prolonged treatments. Additionally, this compound inhibitors like BMN-673 are most effective in cancer cells with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Therefore, careful patient selection is necessary for optimal clinical outcomes.

Orientations Futures

The development of N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors like BMN-673 has opened up new avenues for cancer therapy. Future research directions include the optimization of dosing regimens and the identification of biomarkers for patient selection. Additionally, the combination of this compound inhibitors with other DNA-damaging agents, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the development of next-generation this compound inhibitors with improved pharmacokinetic properties and selectivity is an ongoing effort in the field of cancer research.
Conclusion:
BMN-673 is a potent and selective this compound inhibitor with promising antitumor activity in preclinical and clinical settings. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the optimization of dosing regimens, patient selection, and the development of next-generation this compound inhibitors. The development of this compound inhibitors like BMN-673 has the potential to revolutionize cancer therapy and improve patient outcomes.

Méthodes De Synthèse

BMN-673 can be synthesized using a multi-step process involving the reaction of 2-benzoyl-4-methylphenylamine with 3-nitrobenzoyl chloride. The intermediate product is then treated with sodium hydroxide to obtain the final product. The synthesis method has been optimized to achieve high yields and purity.

Applications De Recherche Scientifique

BMN-673 has been extensively studied for its potential use in cancer therapy. N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors like BMN-673 selectively target cancer cells that have deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Clinical trials have shown that BMN-673 has significant antitumor activity in patients with advanced solid tumors, including breast, ovarian, and prostate cancer.

Propriétés

Formule moléculaire

C21H16N2O4

Poids moléculaire

360.4 g/mol

Nom IUPAC

N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C21H16N2O4/c1-14-10-11-19(18(12-14)20(24)15-6-3-2-4-7-15)22-21(25)16-8-5-9-17(13-16)23(26)27/h2-13H,1H3,(H,22,25)

Clé InChI

IBSVPOCYNYYTBB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

SMILES canonique

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.